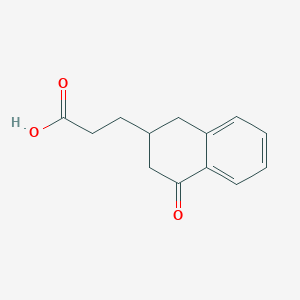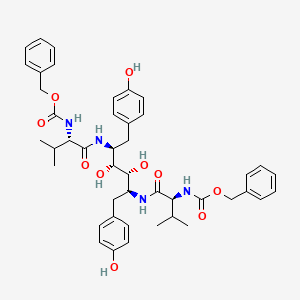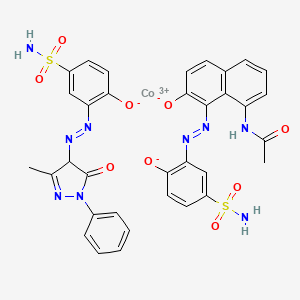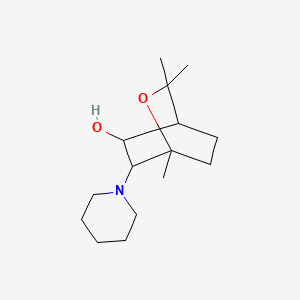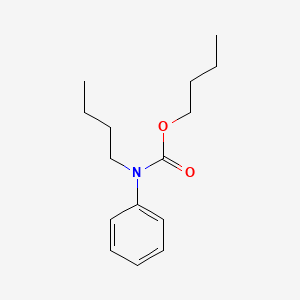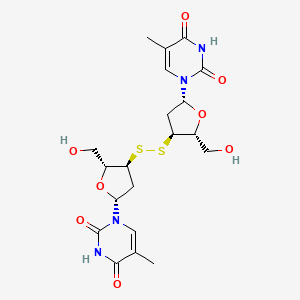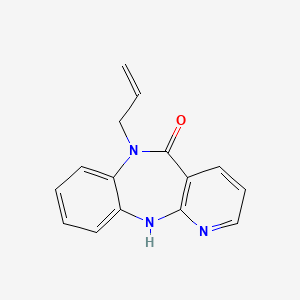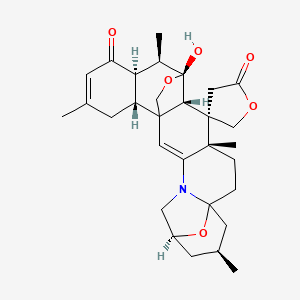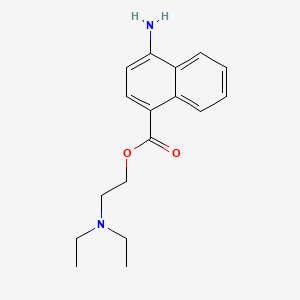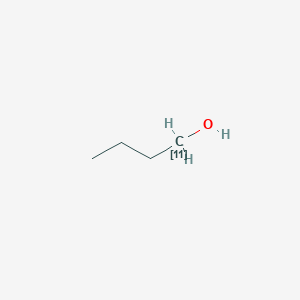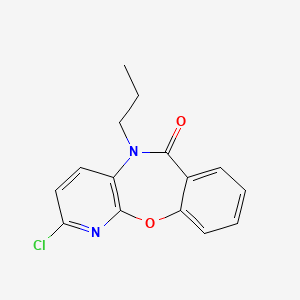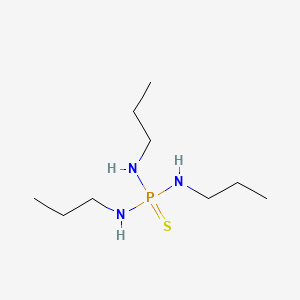
N,N',N''-Tripropylphosphorothioic triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine is an organophosphorus compound with a unique structure that includes both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) . This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
Industrial production of bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, utilizing readily available low-cost commodity chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the compound into different sulfur-containing species.
Substitution: The compound can participate in substitution reactions where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and thionyl chloride, as well as reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions include sulfonamides, sulfinamides, and sulfenamides, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Applications De Recherche Scientifique
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug design and discovery programs.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine involves the formation of sulfur-nitrogen bonds. The compound can undergo anodic oxidation to form disulfide intermediates, which then react with aminium radicals to produce sulfenamides
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfenamides: Compounds with sulfur-nitrogen bonds similar to bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine.
Sulfinamides: These compounds also contain sulfur-nitrogen bonds but differ in their oxidation state.
Sulfonamides: These compounds are more oxidized forms of sulfenamides and sulfinamides.
Uniqueness
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in pharmaceuticals and materials science .
Propriétés
Numéro CAS |
5395-86-8 |
|---|---|
Formule moléculaire |
C9H24N3PS |
Poids moléculaire |
237.35 g/mol |
Nom IUPAC |
N-[bis(propylamino)phosphinothioyl]propan-1-amine |
InChI |
InChI=1S/C9H24N3PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-9H2,1-3H3,(H3,10,11,12,14) |
Clé InChI |
FOMAPJPGFYISKH-UHFFFAOYSA-N |
SMILES canonique |
CCCNP(=S)(NCCC)NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


